4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine
Description
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine (CAS: 105520-45-4) is a substituted pyridine derivative featuring a bromo group at position 4, methoxy at position 6, methoxymethyl at position 2, and a methyl group at position 3 . This compound’s structural complexity arises from its combination of electron-withdrawing (bromo) and electron-donating (methoxy, methoxymethyl, methyl) substituents, which influence its electronic distribution, solubility, and reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-6-7(10)4-9(13-3)11-8(6)5-12-2/h4H,5H2,1-3H3 |
InChI Key |
CZRKBBRSRTYEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Br)OC)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-(methoxymethyl)-3-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 6-methoxy-2-(methoxymethyl)-3-methylpyridine-4-carboxylic acid or related compounds.
Reduction: Formation of 4-debrominated or 4-hydroxy derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine has been identified as a lead compound in drug development due to its antimicrobial and antifungal properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound revealed promising results against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, potentially addressing antibiotic resistance issues in clinical settings.
Organic Synthesis
The unique structure of this compound makes it valuable in organic synthesis. The presence of the bromine atom enables nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions.
Synthesis Routes
Several methods have been proposed for synthesizing this compound, including:
- Bromination : Introduction of the bromine atom at specific positions on the pyridine ring.
- Methoxymethylation : Addition of methoxymethyl groups through appropriate reagents under controlled conditions.
Optimizing these synthesis routes is crucial for enhancing yield and purity, which are vital for practical applications in research and industry.
Interaction Studies
Research into the interaction of this compound with biological targets has shown potential implications for drug metabolism and efficacy. Preliminary data suggest that similar compounds may affect enzymes or receptors involved in metabolic pathways, which could influence pharmacological outcomes.
Potential Biological Targets
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors that modulate cellular signaling, impacting various physiological processes.
Comparative Analysis with Related Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-6-methoxy-2-(methoxymethyl)pyridine | Chlorine Structure | Moderate antimicrobial activity |
| 4-Iodo-6-methoxy-2-(methoxymethyl)pyridine | Iodine Structure | High enzyme inhibition potential |
| 4-Bromo-5-methoxy-2-(methoxymethyl)pyridine | Bromo Structure | Weak antimicrobial activity |
This comparative analysis highlights how variations in halogen substitution can significantly influence biological activity, guiding future research directions.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine with structurally related pyridine derivatives, focusing on substituent positions, key properties, and applications:
Key Observations:
Substituent Positioning :
- The target compound’s 4-bromo and 6-methoxy groups create an electron-deficient ring at positions 4 and 6, while the 2-methoxymethyl and 3-methyl groups contribute steric bulk and electron density. This contrasts with 4-Bromo-2-methoxy-6-methylpyridine, where the methyl at position 6 reduces steric hindrance .
- Positional isomers like 3-Bromo-5-methoxypyridine exhibit different electronic profiles due to opposing substituent locations, affecting their reactivity in cross-coupling reactions .
Functional Group Influence: Amino-substituted analogs (e.g., 3-Amino-2-bromo-6-methoxypyridine) demonstrate higher basicity and nucleophilicity, making them suitable for amidation or alkylation reactions . Deuterated derivatives (e.g., 3-Bromo-2-methyl-6-(methoxy-d₃)-pyridine) are niche tools for tracking reaction mechanisms or pharmacokinetics .
Synthetic Utility :
- The target compound’s methoxymethyl group at position 2 may act as a protecting group, enabling selective functionalization at other positions. This contrasts with simpler analogs like 4-Bromo-2-methoxy-6-methylpyridine, which lack such versatility .
- Pyridinium salt formation (observed in and ) is less likely in the target compound due to steric shielding of the nitrogen by the 2-methoxymethyl group, unlike 3-methylpyridine derivatives that readily form light-absorbing aerosols .
Environmental and Industrial Relevance :
- Compounds like 3-methylpyridine () form light-absorbing oligomers in atmospheric aerosols, but the target compound’s bulky substituents likely reduce such reactivity, enhancing stability in environmental conditions .
Notes
Positional Isomerism: Minor changes in substituent placement (e.g., bromo at position 3 vs. 4) can drastically alter chemical behavior, as seen in cross-coupling efficiency .
Synthetic Challenges : The target compound’s multiple substituents require precise regiocontrol during synthesis, contrasting with simpler derivatives that undergo straightforward substitutions .
Biological Activity
4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 246.10 g/mol. Its structure includes:
- A bromine atom at position 4,
- A methoxy group at position 6,
- A methoxymethyl group at position 2,
- A methyl group at position 3.
This unique arrangement of substituents contributes to its chemical reactivity and biological potential.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy groups can engage in electrophilic aromatic substitution reactions, which may influence cellular processes by modulating enzyme activities or receptor interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related pyridine derivatives have shown IC50 values ranging from 2.14 to 19.34 µM against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The structure–activity relationship (SAR) analysis suggests that methoxy substitutions enhance anticancer efficacy, highlighting the potential of this compound in oncology .
Case Studies
- Anticancer Evaluation : A study evaluated the antiproliferative effects of a series of pyridine derivatives similar to this compound against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity, particularly against breast and liver cancer cells, suggesting a promising avenue for further research into this compound's therapeutic potential .
- Antimicrobial Testing : In another investigation focusing on pyridine derivatives, compounds were tested for their ability to inhibit bacterial growth. Results showed that certain derivatives had significant antimicrobial activity, which could be attributed to their structural features similar to those found in this compound .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 4-Bromo-6-methoxy-2-(methoxymethyl)-3-methylpyridine?
- Answer: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used for bromopyridine derivatives. For example, in related compounds like bromo-4-methylpyridine, coupling with boronic acids under argon at 140°C using bis(triphenylphosphine)palladium(II) dichloride as a catalyst yields functionalized pyridines . Microwave-assisted synthesis (e.g., Biotage Initiator+) can enhance reaction efficiency by reducing time and improving regioselectivity. Post-synthesis purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Answer:
- NMR: Analyze and NMR spectra to verify substituent positions. For instance, methoxy groups typically show singlet peaks at ~3.8–4.0 ppm, while methyl groups resonate at ~2.0–2.5 ppm. Compare with structurally similar compounds like 5-Bromo-2-methoxy-3-methylpyridine, where methyl and methoxy peaks are well-resolved .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]) with an expected mass of ~257.02 g/mol (CH_{11BrNO).
- IR: Look for C-Br stretches (~500–600 cm) and C-O-C vibrations (~1100–1250 cm) .
Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?
- Answer: The bromine atom at position 4 acts as a leaving group, making it reactive in nucleophilic substitutions or cross-couplings. The electron-donating methoxy and methoxymethyl groups at positions 2 and 6 may reduce electrophilicity at adjacent positions, directing reactions to the bromine site. Solubility in polar aprotic solvents (e.g., DMF, DCM) is critical for homogeneous reaction conditions .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing new substituents to the pyridine core?
- Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Ortho/Meta Directors: Methoxy groups at position 6 may direct electrophilic substitutions to position 5. Use blocking groups (e.g., Boc-protected amines) to steer reactivity to desired positions.
- Microwave Irradiation: Enhances kinetic control, favoring regioselective outcomes in cross-couplings, as demonstrated in the synthesis of tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate .
- Computational Modeling: DFT calculations predict electron density maps to identify reactive sites .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Answer:
- Catalyst Optimization: Increase Pd catalyst loading (0.5–1.5 mol%) and use ligands like XPhos to stabilize intermediates.
- Solvent Selection: Replace DCM with THF or toluene for better scalability.
- Workflow Adjustments: Implement flow chemistry for continuous purification, reducing intermediate degradation. Evidence from similar bromopyridine syntheses shows yields improving from 11% (batch) to >50% (flow) .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Answer:
- Variable Temperature NMR: Identify dynamic effects (e.g., hindered rotation of methoxymethyl groups) causing peak splitting.
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign coupling pathways. For example, NOESY can confirm spatial proximity between methoxymethyl protons and adjacent methyl groups .
- Comparative Analysis: Cross-reference with databases (e.g., PubChem) for analogous compounds like 5-Bromo-2-methoxy-3-methylpyridine, which exhibits similar splitting patterns .
Q. What are the implications of steric hindrance from the methoxymethyl group on reaction kinetics?
- Answer: The methoxymethyl group at position 2 creates steric bulk, potentially slowing reactions at adjacent positions. Kinetic studies on similar compounds show:
- Reduced Reaction Rates: Up to 30% slower compared to non-hindered analogs.
- Solvent Effects: Use bulky solvents (e.g., mesitylene) to mitigate steric clashes.
- Temperature Modulation: Higher temperatures (>100°C) improve accessibility to reactive sites .
Methodological Guidelines
-
Synthesis Protocol:
-
Analytical Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
